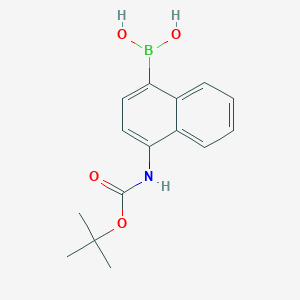

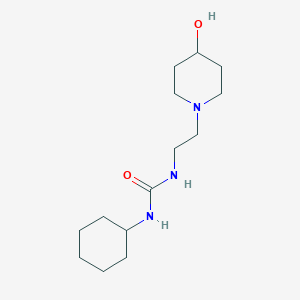

![molecular formula C19H24N4O3S B3006590 N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1112435-99-0](/img/structure/B3006590.png)

N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied and have shown a range of pharmacological properties, including gastrokinetic activity and antiviral effects against influenza viruses .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of the amide bond between a benzoyl group and an amine. In the context of similar compounds, benzamide derivatives have been synthesized through various routes, including the reaction of benzoyl isothiocyanate with different nucleophiles followed by alkylation and subsequent reactions with hydrazine . The synthesis process is crucial as it can influence the yield, purity, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized using techniques such as X-ray diffraction, IR spectroscopy, NMR spectroscopy, and UV-Vis spectroscopy . These methods provide detailed information about the molecular geometry, electronic properties, and the nature of bonding within the molecule. For instance, X-ray diffraction studies can reveal the crystal system and lattice constants, while DFT calculations can predict the optimized geometrical structure and vibrational frequencies .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The reactivity of these compounds can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, which help in understanding the sites of chemical reactivity and the energy changes associated with different molecular conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic properties, including HOMO and LUMO energies, are important for understanding the chemical reactivity and potential biological activity of the compound. Additionally, thermodynamic properties and antioxidant properties can be assessed using computational methods and experimental assays like the DPPH free radical scavenging test .

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research on the synthesis of various acylthioureas, including those with chloro, fluoro, and other halogenated phenyl substituents, highlights the methodological advancements in creating compounds with potential antimicrobial and antipathogenic activities. These compounds have been synthesized, characterized by elemental analysis, IR, and NMR spectroscopy, demonstrating their potential for further development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Antiviral and Antitumor Activities

The development of benzamide-based 5-aminopyrazoles and their derivatives shows remarkable anti-avian influenza virus activity. This study illustrates the synthetic route and the antiviral activity of these compounds, emphasizing their significance in addressing viral diseases like bird flu (Hebishy et al., 2020). Similarly, the synthesis of enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities indicates the potential of these compounds in cancer and infection control (Riyadh, 2011).

Fluorinated Compounds and Their Applications

The exploration of fluorinated compounds, especially in the context of synthesizing 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, demonstrates the unique electrophilic reactivity conferred by fluorination. These findings are pivotal for developing new methodologies in heterocyclic chemistry and expanding the toolbox for medicinal chemistry applications (Meiresonne et al., 2015).

properties

IUPAC Name |

N-butyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-5-6-9-20-15(24)11-27-19-21-16-13-10-12(26-4)7-8-14(13)22(2)17(16)18(25)23(19)3/h7-8,10H,5-6,9,11H2,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJVMAWLKHLLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CSC1=NC2=C(C(=O)N1C)N(C3=C2C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B3006524.png)

![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3006527.png)

![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3006529.png)